5-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide is a complex organic compound that features a unique combination of bromine, imidazole, thiazole, and furan moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The compound 5-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide is a complex molecule that contains an imidazole and a thiazole ring. These structures are known to interact with multiple receptors . .
Mode of Action
Compounds containing imidazole and thiazole rings have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
For instance, indole derivatives have been reported to affect pathways related to inflammation, viral replication, and cancer cell proliferation . Similarly, thiazole derivatives have been associated with pathways related to microbial growth, inflammation, and tumor growth .
Pharmacokinetics
Compounds with similar structures have been reported to exhibit diverse pharmacokinetic properties .
Result of Action
Compounds with similar structures have been reported to exhibit a range of effects, including inhibition of cancer cell growth , antimicrobial activity , and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
The imidazole and thiazole rings in 5-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence the function of these biomolecules, potentially leading to changes in biochemical reactions
Cellular Effects
Compounds containing imidazole and thiazole rings have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, which is then functionalized with a bromine atom and further reacted with furan-2-carboxamide. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent product quality. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
5-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
- 2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)furan-2-carboxamide
Uniqueness
5-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O2S/c17-14-5-4-13(22-14)15(21)18-11-3-1-2-10(8-11)12-9-20-6-7-23-16(20)19-12/h1-9H,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQIEMZHMBYXEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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